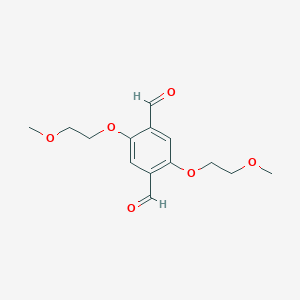

2,5-Bis(2-methoxyethoxy)terephthalaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(2-methoxyethoxy)terephthalaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-3-5-19-13-7-12(10-16)14(8-11(13)9-15)20-6-4-18-2/h7-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXWISUXODOGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1C=O)OCCOC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oligoether-Functionalized Terephthalaldehyde Derivatives for COF Synthesis: A Technical Guide

Executive Summary: The "Soft-Rigid" Hybrid Paradigm

The integration of flexible oligoether (polyethylene glycol-like) side chains into rigid Covalent Organic Frameworks (COFs) represents a critical evolution in reticular chemistry. While traditional COFs excel in gas storage due to high surface area, they often fail in solid-state electrolyte and drug delivery applications due to poor ion conductivity and biological incompatibility.

By functionalizing the terephthalaldehyde linker with oligoether chains (e.g., 2,5-bis(2-methoxyethoxy)terephthalaldehyde), we engineer a "soft" environment within the rigid crystalline pores. This modification:

-

Enhances Ion Transport: Creates solvating channels for Li+ hopping (Solid Polymer Electrolytes).

-

Improves Biocompatibility: Mimics PEGylation, reducing protein adsorption for drug delivery vectors.

-

Modulates Solubility: Increases the solubility of the aldehyde monomer, facilitating cleaner polymerization kinetics.

This guide details the synthesis, assembly, and validation of these advanced materials.

Part 1: Monomer Engineering

Synthesis of this compound (BMETA)

The quality of the COF is strictly limited by the purity of the linker. The target is to alkylate 2,5-dihydroxyterephthalaldehyde (DHTA) with an oligoether halide.

1.1 Reaction Mechanism & Workflow

The synthesis relies on a Williamson ether substitution.[1][2][3] The choice of base and solvent is critical to prevent the Cannizzaro reaction (aldehyde disproportionation) or incomplete alkylation.

Figure 1: Synthetic pathway for the BMETA linker via Williamson ether synthesis.

1.2 Step-by-Step Protocol

Reagents:

-

2,5-Dihydroxyterephthalaldehyde (DHTA): 1.0 eq

-

1-Bromo-2-(2-methoxyethoxy)ethane: 3.0 eq (Excess required to drive kinetics)

-

Potassium Carbonate (K₂CO₃): 4.0 eq (Anhydrous)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Procedure:

-

Activation: In a dried round-bottom flask, dissolve DHTA (1.66 g, 10 mmol) and K₂CO₃ (5.52 g, 40 mmol) in DMF (50 mL). Stir at room temperature for 30 minutes under N₂ atmosphere. Why: This ensures formation of the phenoxide anion before introducing the electrophile, reducing side reactions.

-

Alkylation: Add the bromide (3.0 eq) dropwise via syringe.

-

Reflux: Heat the mixture to 80°C for 24 hours. Note: Do not exceed 100°C; high temperatures can degrade the aldehyde groups.

-

Quench & Precipitation: Pour the cooled reaction mixture into 300 mL of ice water. The product should precipitate as a yellow solid.

-

Purification (Critical): Filter the solid. Recrystallize from hot Ethanol.

-

Self-Validating Check: If the product remains sticky/oily, it indicates residual DMF or mono-alkylated impurities. Repeat recrystallization until a distinct crystalline powder is obtained.

-

1.3 Structural Validation (NMR)

Before proceeding to COF synthesis, confirm the structure.

-

¹H NMR (CDCl₃): Look for the aldehyde singlet at ~10.5 ppm .

-

Aromatic Protons: Singlet at ~7.5 ppm .

-

Ether Chains: Multiplets between 3.5–4.3 ppm .

-

Key Indicator: Integration of the aldehyde proton vs. the aromatic proton must be exactly 1:1. Any deviation suggests oxidation to carboxylic acid.

Part 2: Reticular Synthesis (COF Assembly)

Solvothermal Condensation with TAPB

We will synthesize a hexagonal COF (analogous to COF-1 or TP-COF) using BMETA and 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

2.1 The Thermodynamic Challenge

Oligoether chains introduce steric bulk and entropy. If the reaction is too fast (kinetic control), the chains will entangle, resulting in an amorphous polymer. We must use thermodynamic control (reversible imine exchange) to allow error correction.

Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (n-BuOH).

-

o-DCB:[4] Solubilizes the rigid aromatic cores.

-

n-BuOH: Solubilizes the polar oligoether chains and aids in the reversible water removal.

2.2 Experimental Protocol

Reagents:

-

Linker A: BMETA (0.15 mmol)

-

Linker B: TAPB (0.10 mmol)

-

Solvent: o-DCB/n-BuOH (1:1 v/v, 3 mL total)

-

Catalyst: Aqueous Acetic Acid (6M, 0.3 mL)

Step-by-Step:

-

Charging: Load BMETA and TAPB into a Pyrex tube (10 mL volume). Add the solvent mixture.[1][2][3][5][6][7]

-

Sonication: Sonicate for 5 minutes until a homogeneous dispersion is formed.

-

Catalysis: Add the acetic acid catalyst. The solution may turn bright yellow/orange immediately (formation of amorphous imine networks).

-

Degassing (Crucial): Perform 3 cycles of Freeze-Pump-Thaw .

-

Causality: Oxygen oxidizes the amine to nitro-species, terminating the polymerization and darkening the crystal.

-

-

Sealing: Flame-seal the tube under vacuum (< 100 mTorr).

-

Crystallization: Place in an oven at 120°C for 72 hours. Do not disturb.

-

Harvesting: Open the tube. Filter the precipitate. Wash with THF and Acetone to remove unreacted monomers.

-

Activation: Soxhlet extraction with THF for 12 hours, followed by supercritical CO₂ drying (optional but recommended for maximum porosity).

Figure 2: Thermodynamic error-correction mechanism required to crystallize oligoether-functionalized COFs.

Part 3: Characterization & Data Interpretation

Functionalized COFs behave differently than bare COFs. Use this table to interpret your data.

| Technique | Expected Result | Troubleshooting / Insight |

| PXRD (Powder X-Ray Diffraction) | Strong low-angle peak (2θ ≈ 2-4° for (100) plane). | Broad Peaks? The oligoether chains are disrupting the layer stacking. Try a slower cool-down rate or increase the n-BuOH ratio to solvate chains better. |

| N₂ Isotherm (BET) | Type IV isotherm, but lower Surface Area (e.g., 600-1000 m²/g) compared to non-functionalized variants (2000+ m²/g). | Why lower? The oligoether chains occupy the pore volume. This is a feature, not a bug, for ion conduction. |

| FT-IR | Disappearance of N-H (~3300 cm⁻¹) and C=O (~1690 cm⁻¹). Appearance of C=N (~1620 cm⁻¹). | Residual C=O? Incomplete reaction. The pores might be blocked by unreacted aldehyde. |

| TGA (Thermal Analysis) | Stability up to ~300°C. | Weight loss between 300-400°C corresponds to the degradation of the ether side chains before the backbone collapses. |

Part 4: Applications in Drug Development & Batteries

Solid Polymer Electrolytes (Li-Ion Batteries)

The oligoether chains in the COF pores act as "solid solvents."

-

Mechanism: When doped with Lithium salts (LiTFSI), the Li+ ions dissociate from the anion and "hop" between the oxygen atoms of the oligoether chains within the ordered COF channels.

-

Advantage: Unlike amorphous PEO (polyethylene oxide), the COF prevents chain entanglement, maintaining open pathways for ion transport even at room temperature.

Biocompatible Drug Carriers

For the drug development audience, this material is a "Stealth COF."

-

PEGylation Effect: The surface oligoether chains reduce the adsorption of opsonins (blood proteins), thereby increasing the circulation half-life of the COF nanoparticle.

-

Loading: Hydrophobic drugs (e.g., Doxorubicin) can be loaded into the aromatic core, while the hydrophilic chains stabilize the dispersion in blood plasma.

References

-

Monomer Synthesis Foundation

- Williamson Ether Synthesis of substituted terephthalaldehydes.

-

Source:

-

COF Electrolytes (Key Mechanism)

-

An efficient lithium extraction pathway in covalent organic framework membranes.[8]

-

Source:

-

-

In-Situ Polymerization for Conductivity

-

In Situ Polymerization in COF Boosts Li-Ion Conduction in Solid Polymer Electrolytes.[9]

-

Source:

-

-

PEGylation Strategies for Frameworks

- Rational Design of PEG-Engineered Covalent Organic Framework Nanozymes.

-

Source: [10]

-

General COF Synthesis & Crystallinity Control

- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.

-

Source:

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [research-repository.griffith.edu.au]

- 9. azom.com [azom.com]

- 10. pubs.acs.org [pubs.acs.org]

Difference between 2,5-dimethoxy and 2,5-bis(2-methoxyethoxy)terephthalaldehyde

Comparative Analysis: 2,5-Dimethoxy vs. 2,5-Bis(2-methoxyethoxy) Derivatives[1]

Executive Summary

In the development of Reticular Chemistry (COFs/MOFs) and Organic Electronics (OPVs/OLEDs), the electronic core of a linker defines its function, but the side chains define its processability and assembly .

This guide analyzes the critical divergence between two ubiquitous linkers:

-

2,5-Dimethoxyterephthalaldehyde (DMTA): The "Rigid Standard."[1] High crystallinity, low solubility, tight π-π stacking.[1]

-

2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMETA): The "Processable Variant."[1] Amphiphilic, high solubility, steric modulation of pore dynamics.

Part 1: Structural & Electronic Anatomy[1]

While both molecules share the same electron-deficient terephthalaldehyde core, their physicochemical behaviors are diametrically opposed due to the nature of the substituents at the 2,5-positions.

| Feature | DMTA (Methoxy) | BMETA (Methoxyethoxy) |

| Formula | ||

| Side Chain | ||

| Steric Bulk | Low (Planar conformation favored) | High (Rotational freedom, steric twist) |

| Solubility | Low (Soluble in hot CHCl3, DMF) | High (Soluble in MeOH, THF, DCM) |

| Electronic Effect | Electron Donating (+M Effect) | Electron Donating (+M), but chelation capable |

| Solid State | Crystalline Powder (MP: ~208°C) | Waxy Solid or Oil (MP: <80°C) |

The "Solvation Shell" Effect

-

DMTA relies on tight packing.[1] The methoxy groups are small enough to allow the benzene rings to stack in a nearly perfect "face-to-face" arrangement (Eclipsed stacking in COFs).[1] This leads to insolubility, often causing materials to crash out of solution before defect correction can occur.

-

BMETA introduces an "internal solvent" effect.[1] The ethoxy ether chain mimics polyethylene glycol (PEG).[1] This recruits solvent molecules around the linker, stabilizing the intermediate oligomers in solution. This extension of the solubility window is critical for growing large single crystals of Covalent Organic Frameworks (COFs).

Part 2: Divergent Synthetic Pathways[1]

Both molecules are synthesized from a common precursor: 2,5-dihydroxyterephthalaldehyde (DHTA) .[1] The divergence occurs at the alkylation step.

Mechanistic Insight

The synthesis relies on the Williamson Ether Synthesis . However, the choice of base and temperature is critical.

-

For DMTA: A "hard" methylating agent (MeI or DMS) is used.[1] The reaction is fast and driven by the high electrophilicity of the methyl group.

-

For BMETA: The alkyl halide (2-bromoethyl methyl ether) is less reactive and prone to elimination (E2) side reactions.[1] A catalyst (KI) and a specific base (K2CO3) are required to favor substitution (SN2) over elimination.[1]

Visualization: Synthesis Workflow

Figure 1: Divergent synthesis from the DHTA common intermediate. The choice of alkylating agent dictates the final physicochemical properties.

Part 3: Detailed Experimental Protocols

1. Synthesis of the Precursor (DHTA)

Note: While commercially available, in-house synthesis ensures fresh phenol groups, critical for the subsequent etherification.

-

Demethylation: Treat 2,5-dimethoxyterephthalaldehyde with

in -

Quench: Pour into ice water. The yellow solid (DHTA) precipitates.[1]

-

Purification: Recrystallize from acetic acid.

2. Synthesis of BMETA (The "Soluble" Variant)

Rationale: We use Potassium Carbonate (

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with

. -

Charging: Add 2,5-dihydroxyterephthalaldehyde (1.66 g, 10.0 mmol),

(4.14 g, 30.0 mmol), and KI (0.16 g, 1.0 mmol). -

Solvent: Add anhydrous DMF (40 mL). Stir for 15 min to form the phenolate anion (color change to deep orange/red).

-

Alkylation: Add 1-bromo-2-methoxyethane (3.0 mL, 32.0 mmol) dropwise.

-

Reaction: Heat to 90°C for 24 hours. Critical: Do not exceed 100°C to prevent Cannizzaro disproportionation of the aldehydes.

-

Workup:

-

Purification: The crude is often a yellow oil. Purify via column chromatography (SiO2, Hexane:Ethyl Acetate 2:1).

Part 4: Application Case Study – Covalent Organic Frameworks (COFs)

The choice between DMTA and BMETA is the single most important factor in determining the crystallinity vs. stability trade-off in COF synthesis.

The "Crystallinity Conundrum"

-

DMTA-based COFs (e.g., Tp-OMe):

-

Mechanism: The small methoxy groups allow layers to stack perfectly (AA Stacking).

-

Result: Extremely high crystallinity but low surface area accessibility .[1] The layers pack so tightly that diffusion of guests into the pores is kinetically hindered.

-

Risk: Rapid precipitation leads to amorphous defects that cannot "heal" because the linker is too insoluble to re-dissolve.

-

-

BMETA-based COFs (e.g., COF-PEG):

-

Mechanism: The flexible ether chains act as "molecular bumpers." They prevent the layers from collapsing onto each other.

-

Result: "Slipped AA Stacking." The layers are slightly offset. This creates larger effective pore volumes and allows for "breathing" behaviors.[1]

-

Benefit: The high solubility of BMETA allows the COF formation to proceed under thermodynamic control (reversible Schiff-base formation), resulting in fewer defects.

-

Visualization: Impact on Assembly[1]

Figure 2: The structural consequences of side-chain engineering on COF assembly. BMETA introduces steric modulation that prevents pore collapse.

Conclusion

For researchers designing porous materials or sensing arrays:

-

Choose DMTA when mechanical rigidity and maximum thermal stability are required, and if the synthesis solvent (e.g., Mesitylene/Dioxane) can dissolve it at 120°C.

-

Choose BMETA when developing sensors for aqueous analytes (due to the hydrophilic side chain), or when the standard DMTA-COF yields amorphous powders. The BMETA side chain acts as a solubilizing anchor, permitting the slow, reversible chemistry necessary for defect-free crystallization.

References

-

Synthesis of Hydroxylated Precursors

-

Impact on COF Crystallinity

-

Alkoxy Side Chain Engineering

-

Solubility Data & Physical Properties

Sources

- 1. 121839-23-4 | 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Tuning Crystallinity and Stacking of Two-Dimensional Covalent Organic Frameworks through Side-Chain Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkoxy Side Chain Engineering in Metal-Free Covalent Organic Frameworks for Efficient Oxygen Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Stability of Methoxyethoxy-Substituted Terephthalaldehydes Under Acidic Conditions

[1]

Executive Summary

This technical guide analyzes the physiochemical stability of 2,5-bis(2-methoxyethoxy)terephthalaldehyde (BMTA) and its homologs in acidic environments.[1] These compounds are critical linkers in the synthesis of Covalent Organic Frameworks (COFs) and dynamic Schiff-base polymers.[1]

While the terephthalaldehyde core is robust, the 2-methoxyethoxy substituents introduce specific solubility behaviors and electronic effects that alter reactivity. This guide demonstrates that BMTA exhibits high stability in aqueous mineral acids (facilitating COF recycling) but is prone to reversible acetalization in acidic alcoholic media .[1] We provide a mechanistic breakdown, self-validating stability protocols, and structural insights for researchers utilizing these ligands in drug delivery and materials science.

Part 1: Molecular Architecture & Electronic Effects[1][2]

The stability of BMTA cannot be understood without analyzing the electronic contribution of the glycol ether side chains. Unlike simple alkyl chains, the 2-methoxyethoxy group serves a dual purpose:

-

Solvation (Amphiphilicity): The ether oxygens accept hydrogen bonds, drastically increasing solubility in polar aprotic solvents (DMF, DMSO) and aqueous mixtures compared to the insoluble 2,5-dimethoxy analog.[1]

-

Electronic Shielding (Inductive/Resonance): The oxygen atom directly attached to the benzene ring acts as a strong Electron Donating Group (EDG) via resonance (+M effect).[1]

Electronic Stabilization Mechanism

The donation of electron density from the ether oxygen into the aromatic ring increases the electron density at the carbonyl carbon. This makes the carbonyl carbon less electrophilic , thereby:

-

Retarding Nucleophilic Attack: Slower reaction with water (hydrate formation) compared to electron-deficient aldehydes.[1]

-

Stabilizing the Protonated Intermediate: In acidic media, the carbonyl oxygen protonates. The EDG stabilizes the resulting carbocation character, preventing rapid degradation pathways like polymerization.

Figure 1: Mechanism of electronic stabilization provided by alkoxy substituents under acidic conditions.[1]

Part 2: Stability Profile in Acidic Media[1]

The "acidic condition" must be defined by the solvent system. The stability profile bifurcates significantly between aqueous and alcoholic environments.[1]

Table 1: Comparative Stability Matrix

| Solvent System | Acid Type | Dominant Species | Stability Verdict | Mechanistic Note |

| Aqueous (H₂O/THF) | HCl / H₂SO₄ (1M - 6M) | Aldehyde (Monomer) | High | Reversible hydrolysis of imines occurs; the aldehyde itself remains intact.[1] |

| Alcoholic (MeOH/EtOH) | HCl / PTSA (Cat.)[1] | Acetal / Hemiacetal | Low (Reversible) | Rapid conversion to dimethyl acetal driven by Le Chatelier's principle.[1] |

| Anhydrous Organic | Lewis Acids (BF₃, AlCl₃) | Complex/Cleaved | Moderate to Low | Risk of ether cleavage (de-alkylation) at high temperatures.[1] |

| Carboxylic Acid | Glacial Acetic Acid | Aldehyde | High | Standard condition for COF synthesis; no degradation observed.[1] |

Critical Insight: The "Recyclability" Proof

The stability of BMTA in aqueous acid is empirically proven by the chemical recycling of COFs. Researchers successfully depolymerize imine-linked COFs using 3M-6M HCl or acetic acid to recover the aldehyde monomers with >90% yield [1][2].[1]

-

Implication: If the aldehyde were unstable in acid, COF recycling would yield degradation products, not the starting monomer.

Part 3: Experimental Protocols

Protocol A: Synthesis of BMTA (Self-Validating)

This protocol ensures the ether linkage is robustly formed, preventing premature cleavage during acid testing.[1]

Reagents: 2,5-Dihydroxyterephthalaldehyde (DHTA), 1-bromo-2-(2-methoxyethoxy)ethane, K₂CO₃, DMF.[1]

-

Dissolution: Dissolve DHTA (1.0 eq) in anhydrous DMF (0.1 M concentration) under N₂.

-

Deprotonation: Add K₂CO₃ (3.0 eq).[1] The solution will turn bright yellow/orange (phenolate formation).[1] Stir at 60°C for 30 mins.

-

Alkylation: Add the bromide (3.0 eq) dropwise.[1]

-

Reaction: Heat to 100°C for 24 hours.

-

Workup: Pour into ice water. The product precipitates.[1] Filter and wash with water.[1]

-

Purification: Recrystallize from EtOH/DMF.

-

Validation: ¹H NMR (CDCl₃) must show a singlet at ~10.5 ppm (Aldehyde) and disappearance of the phenol –OH signal (~11-12 ppm).[1]

-

Protocol B: Acidic Stability Assay (NMR Tracking)

This assay quantifies the degradation or acetalization rate.[1]

Materials:

-

BMTA (10 mg)[1]

-

Solvent A: DMSO-d6 (0.6 mL) + D₂O (0.1 mL) + DCl (35%, 10 µL)[1]

-

Solvent B: MeOD (0.7 mL) + DCl (10 µL)

Workflow:

-

Baseline Scan: Acquire ¹H NMR of BMTA in pure deuterated solvent.

-

Acid Addition: Add DCl to the NMR tube. Shake vigorously.

-

Time-Course Monitoring: Acquire spectra at t=0, 1h, 6h, 24h.

-

Data Analysis:

-

Solvent A (Aqueous): Monitor the integration of the aldehyde proton (~10.5 ppm). Expected Result: Constant integration relative to the aromatic ring protons.[1]

-

Solvent B (Methanol): Monitor the appearance of a methine proton at ~5.5 ppm (Acetal CH) and the decrease of the aldehyde proton.

-

Figure 2: Experimental workflow for validating aldehyde stability via NMR spectroscopy.

Part 4: Implications for Drug Development & COFs[1][2]

Dynamic Covalent Chemistry (DCC)

In the synthesis of COFs (e.g., Tp-BME), the reversibility of the imine bond is key to crystallinity.[1] The stability of the BMTA monomer in the presence of acetic acid (catalyst) allows for "error correction."[1] If the aldehyde degraded during this process, amorphous polymers would form instead of crystalline frameworks.

Drug Delivery Systems (Hydrolysis Trigger)

For prodrugs or Antibody-Drug Conjugates (ADCs) using acid-cleavable imine/hydrazone linkers derived from BMTA:

-

Mechanism: The linker hydrolyzes in the acidic endosome (pH 5.0).[1]

-

Safety: The released BMTA linker is stable and does not rapidly decompose into toxic radical species, allowing for predictable pharmacokinetic clearance [3].

References

-

Chemical recycling of imine-linked covalent organic frameworks. Source: Royal Society of Chemistry (Chemical Science).[1] Context: Describes the depolymerization of imine COFs using acid to recover the aldehyde monomer, proving monomer stability. URL:[Link]

-

Imine-linked covalent organic frameworks as a platform for postsynthetic structure interconversion. Source: American Chemical Society (ACS Publications).[1] Context: Details the acid-catalyzed synthesis and manipulation of imine linkages, utilizing the stability of the aldehyde precursors. URL:[Link][1]

-

Factors contributing to the stability of alkoxysilanes and alkoxy-derivatives in aqueous solution. Source: Gelest (Whitepaper).[1] Context: Provides mechanistic background on the hydrolysis of alkoxy groups vs. ether stability in acidic media. URL:[Link]

Methodological & Application

Protocol for synthesizing imine-linked COFs using 2,5-Bis(2-methoxyethoxy)terephthalaldehyde

An Application Note on the Synthesis and Characterization of an Imine-Linked Covalent Organic Framework Utilizing 2,5-Bis(2-methoxyethoxy)terephthalaldehyde

Introduction: Advancing COF Functionality with Ether-Pendant Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Their pre-designable structures, high porosity, and tunable functionalities make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and sensing.[1] Among the various synthetic strategies, the formation of imine-linked COFs through Schiff base condensation of aldehydes and amines is particularly prevalent due to the reversible nature of the reaction, which facilitates the error-correction necessary for achieving high crystallinity.[2]

This application note details a protocol for the synthesis of a novel 2D imine-linked COF using This compound as the aldehyde monomer and p-phenylenediamine as the amine linker. The introduction of flexible methoxyethoxy side chains on the terephthalaldehyde unit is a strategic design choice aimed at enhancing the processability and potentially modifying the interlayer interactions within the COF structure. These flexible ether chains can influence the stacking behavior of the 2D sheets and improve the solubility of the framework in organic solvents, which is a common challenge in COF chemistry.

The protocol described herein follows a well-established solvothermal synthesis methodology, which is a widely used technique for the preparation of crystalline COFs.[1][3] This method involves heating the monomers in a sealed vessel with a high-boiling point solvent mixture to promote the reversible condensation reaction and subsequent crystallization of the framework.

Materials and Methods

Reagents and Solvents

-

This compound (≥98%)

-

p-Phenylenediamine (≥99%)

-

1,4-Dioxane (anhydrous, ≥99.8%)

-

Mesitylene (anhydrous, ≥98%)

-

Acetic Acid (6 M aqueous solution)

-

Acetone (reagent grade)

-

Tetrahydrofuran (THF, anhydrous, ≥99.9%)

Equipment

-

Pyrex tube (heavy-walled)

-

Schlenk line or glovebox

-

Sonicator

-

Tube furnace or oven

-

Filtration apparatus (Büchner funnel and flask)

-

Soxhlet extraction apparatus

-

Vacuum oven

Experimental Protocol: Synthesis of a 2D Imine-Linked COF

This protocol outlines the solvothermal synthesis of a 2D COF from this compound and p-phenylenediamine.

Step 1: Preparation of the Monomer Solution

-

In a Pyrex tube, combine this compound (e.g., 0.5 mmol, 149.15 mg) and p-phenylenediamine (e.g., 0.5 mmol, 54.07 mg) in a 1:1 molar ratio.

-

Add a solvent mixture of 1,4-dioxane and mesitylene in a 1:1 volume ratio (e.g., 2.5 mL of each). The choice of a mixed solvent system is crucial; dioxane helps to dissolve the monomers, while the less polar mesitylene provides a suitable medium for the growth of the COF crystals.

-

Add an aqueous solution of 6 M acetic acid (e.g., 0.5 mL). Acetic acid acts as a catalyst for the imine condensation reaction, promoting the reversible Schiff base formation.

-

Sonicate the mixture for 15 minutes to ensure the formation of a homogeneous suspension.

Step 2: Solvothermal Reaction

-

Attach the Pyrex tube to a Schlenk line and perform at least three freeze-pump-thaw cycles to thoroughly degas the mixture.[1] This step is critical to remove dissolved oxygen, which can interfere with the reaction and potentially lead to side products.

-

Seal the tube under vacuum while the contents are frozen.

-

Place the sealed tube in a preheated oven or tube furnace and heat at 120 °C for 3 days. The elevated temperature provides the necessary energy for the reversible imine formation and allows for the slow, controlled growth of a crystalline framework.

Step 3: Product Isolation and Purification

-

After 3 days, allow the tube to cool to room temperature. A solid precipitate should be observed at the bottom of the tube.

-

Carefully open the tube and collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with acetone (3 x 20 mL) and then tetrahydrofuran (THF) (3 x 20 mL) to remove any unreacted monomers and low-molecular-weight oligomers.

-

For further purification, perform Soxhlet extraction with THF for 24 hours.[1] This is a highly effective method for removing any residual impurities trapped within the pores of the COF.

-

After Soxhlet extraction, dry the purified COF powder under vacuum at 150 °C overnight to remove any remaining solvent and fully activate the material. The final product should be a fine, colored powder.

Characterization of the Synthesized COF

The successful synthesis and structural integrity of the COF should be confirmed using the following characterization techniques:

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity of the synthesized material. A well-defined PXRD pattern with distinct diffraction peaks indicates the formation of a long-range ordered structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine linkage. The appearance of a characteristic C=N stretching vibration band (typically around 1620 cm⁻¹) and the disappearance of the N-H stretching bands from the amine linker and the C=O stretching band from the aldehyde are indicative of successful condensation.[1]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF. Imine-linked COFs generally exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C under an inert atmosphere.[1]

-

Nitrogen Adsorption-Desorption Analysis: To determine the porosity and surface area of the material. The measurements are typically performed at 77 K, and the Brunauer-Emmett-Teller (BET) surface area is calculated from the resulting isotherm.

Quantitative Data Summary

The following table summarizes the expected key quantitative data for the COF synthesized from this compound and p-phenylenediamine. These values are based on typical results for analogous 2D imine-linked COFs.

| Parameter | Expected Value |

| BET Surface Area | 800 - 1500 m²/g |

| Pore Size | 1.2 - 1.8 nm |

| Thermal Stability (TGA) | > 400 °C (in N₂) |

| FT-IR Imine Peak (C=N) | ~1620 cm⁻¹ |

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of the COF.

Logical Relationship of COF Formation

Caption: Logical steps in the formation of the imine-linked COF.

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of a 2D imine-linked COF using this compound and p-phenylenediamine. The solvothermal method described is a robust and widely applicable technique for producing crystalline, porous COFs. The incorporation of flexible ether side chains into the COF backbone is a promising strategy for tuning the material's properties and enhancing its processability. The characterization methods outlined are essential for confirming the successful synthesis and evaluating the key properties of the resulting framework. This protocol serves as a valuable guide for researchers and scientists in the field of materials chemistry and drug development who are interested in exploring the potential of novel, functionalized COFs.

References

-

Côté, A. P. et al. Porous, crystalline, covalent organic frameworks. Science310 , 1166–1170 (2005). [Link]

-

ResearchGate. Solvothermal synthesis of COFs. [Link]

-

Ding, S.-Y. & Wang, W. Covalent organic frameworks (COFs): from design to applications. Chem. Soc. Rev.42 , 548–568 (2013). [Link]

-

Diercks, C. S. & Yaghi, O. M. The atom, the link, and the framework: building porous materials from molecular blueprints. Science355 , eaal1585 (2017). [Link]

-

Geng, K. et al. Covalent organic frameworks: design, synthesis, and applications. Chem. Rev.120 , 8814–8933 (2020). [Link]

-

Ascherl, L. et al. Covalent organic frameworks as a platform for molecularly defined nanostructures. Nat. Chem.8 , 310–316 (2016). [Link]

-

Uribe-Romo, F. J. et al. A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. J. Am. Chem. Soc.131 , 4570–4571 (2009). [Link]

Sources

Application Note: High-Fidelity Schiff-Base Condensation of 2,5-Bis(2-methoxyethoxy)terephthalaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMET) is a specialized building block primarily used to synthesize Covalent Organic Frameworks (COFs) and supramolecular macrocycles. Unlike the standard terephthalaldehyde, BMET features two flexible methoxyethoxy (PEG-like) side chains.

Why use BMET?

-

Solubility Enhancement: The side chains disrupt

- -

Ion Conductivity: The ether oxygens in the side chains act as Lewis bases, facilitating

or -

Pore Engineering: The chains protrude into the pore channels, tuning the pore environment from hydrophobic to hydrophilic without changing the topology.

Mechanistic Insight: The "Electronic Push"

The success of the condensation depends on managing the electronic effects of the alkoxy substituents.

-

Effect: The alkoxy groups at positions 2 and 5 are strong electron donors (Mesomeric effect

). -

Consequence: They increase electron density at the carbonyl oxygen (making it more basic and easier to protonate by the acid catalyst) but decrease the electrophilicity of the carbonyl carbon (slowing the nucleophilic attack by the amine).

-

Operational Adjustment: Reactions with BMET often require slightly higher acid concentrations or temperatures compared to electron-deficient aldehydes to overcome the reduced electrophilicity.

Reaction Engineering & Mechanism

To achieve high crystallinity (thermodynamic control), the reaction must be reversible.[1] The water produced must be managed to allow "error correction"—the microscopic reversal of bond formation to repair structural defects.[1]

Visualization: Acid-Catalyzed Pathway

The following diagram illustrates the specific activation pathway for BMET, highlighting the role of the side chains.

Figure 1: Acid-catalyzed mechanism. Note that the electron-donating side chains stabilize the protonated carbonyl but slow the initial nucleophilic attack.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Crystalline COFs

Objective: Synthesize a highly crystalline 2D COF (e.g., reacting BMET with TAPB or Hydrazine). Scale: 0.1 mmol scale (adaptable).

Reagents

-

Aldehyde: BMET (0.1 mmol, ~28.2 mg).

-

Amine: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.067 mmol) [Stoichiometry: 1.5 eq Aldehyde : 1 eq Triamine for C=N balance].

-

Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (n-BuOH).

-

Catalyst: 6M Aqueous Acetic Acid.

Step-by-Step Workflow

-

Charge Reaction Vessel: In a 10 mL Pyrex tube (10 mm O.D.

8 mm I.D.), weigh the BMET and the amine linker.-

Critical: If the amine is oxidation-sensitive (e.g., phenylenediamine), weigh in a glovebox.

-

-

Solvent Addition: Add 1.0 mL of o-DCB and 1.0 mL of n-BuOH (1:1 v/v).

-

Why? o-DCB solubilizes the aromatic cores; n-BuOH ensures solubility of the catalyst and aids in reversibility.

-

-

Catalyst Activation: Add 0.1 mL of 6M aqueous acetic acid.

-

Note: For BMET, if the powder comes out amorphous, increase acid load to 0.2 mL or switch to 9M AcOH to drive the equilibrium.

-

-

Degassing (Flash Freeze-Pump-Thaw):

-

Freeze the tube in liquid nitrogen (

). -

Apply vacuum (< 100 mTorr) for 5 minutes.

-

Thaw in warm water.

-

Repeat 3x .

-

Reason: Oxygen promotes irreversible oxidation of amines, poisoning the error-correction process.

-

-

Flame Sealing: Seal the tube under static vacuum using a propane/oxygen torch. Ensure the neck is roughly 2-3 cm long to prevent solvent heating.

-

Thermodynamic Incubation: Place the tube in a programmable oven:

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 72 hours (3 days) .

-

Cool to Room Temp over 4 hours.

-

-

Workup:

Protocol B: Solution-Phase Macrocyclization (Discrete Cages)

Objective: Create discrete organic cages rather than infinite polymers. Key Difference: High dilution prevents polymerization.

-

Concentration: Prepare reagents at 0.5 mM (very dilute) in Chloroform (

). -

Catalyst: Trifluoroacetic acid (TFA) (10 mol%).

-

Dehydrating Agent: Add activated

Molecular Sieves.-

Why? In cage synthesis, we often want to stop reversibility once the cage forms. Removing water pushes the equilibrium to the product.

-

-

Reaction: Stir at Room Temperature for 48 hours.

-

Purification: Precipitate into cold Methanol.

Data Interpretation & Optimization

Experimental Workflow Visualization

Figure 2: Standard Solvothermal COF Synthesis Workflow.[4]

Optimization Table: Troubleshooting Crystallinity

| Observation | Diagnosis | Corrective Action |

| Amorphous Powder | Reaction too fast (Kinetic trap). | Reduce temperature to 90°C; Decrease acid conc. (3M); Increase n-BuOH ratio. |

| No Precipitate | Monomers too soluble (common with BMET). | Switch solvent to Mesitylene/Dioxane (1:1); Increase concentration. |

| Yellow/Orange Gum | Oligomers formed but failed to stack. | Critical: The PEG chains are interfering with stacking. Switch to a more polar solvent (DMF/o-DCB) to stabilize the chains. |

| Low Surface Area | Pores blocked by unreacted monomer. | Extend Soxhlet extraction time; Use Supercritical CO2 activation. |

Validation Metrics (Self-Correcting)

-

FTIR: Look for the disappearance of the Aldehyde

stretch (~1680 cm -

PXRD: Sharp low-angle peaks (

) indicate long-range order. If broad, the reversibility was insufficient.

References

-

Cote, A. P., et al. (2005).[1] Porous, Crystalline, Covalent Organic Frameworks.[5][6][7][8][1][9][10] Science, 310(5751), 1166–1170. Link

-

Uribe-Romo, F. J., et al. (2009). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society, 131(13), 4570–4571. Link

-

Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability.[7] Journal of the American Chemical Society, 134(48), 19524–19527. Link

-

Waller, P. J., et al. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 48(12), 3053–3063. Link

-

Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base Chemistry. Chemical Society Reviews, 45, 5635-5671. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Schiff base - Wikipedia [en.wikipedia.org]

- 3. minarjournal.com [minarjournal.com]

- 4. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [repository.kaust.edu.sa]

- 10. mdpi.com [mdpi.com]

Post-Synthetic Modification of Covalent Organic Frameworks Derived from 2,5-Bis(2-methoxyethoxy)terephthalaldehyde: Protocols and Applications

An Application Guide for Researchers and Drug Development Professionals

Abstract: Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with exceptional designability and modularity.[1] This guide provides a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of COFs derived from building blocks like 2,5-Bis(2-methoxyethoxy)terephthalaldehyde. The inclusion of such alkoxy-functionalized linkers enhances the processability and stability of the parent framework. PSM is a powerful strategy to introduce new functionalities into a pre-synthesized COF, thereby expanding its applications without altering its underlying topology.[2][3][4] We focus on robust and efficient "click chemistry" reactions, specifically thiol-ene and copper-catalyzed azide-alkyne cycloaddition (CuAAC), as exemplary PSM techniques. These methods are particularly relevant for researchers in materials science and drug development, enabling the covalent attachment of targeting ligands, therapeutic agents, and other functional moieties to the COF scaffold.[5][6]

Rationale and Strategic Overview

The direct synthesis of highly functionalized COFs can be challenging, as complex functional groups may interfere with the crystallization process or be incompatible with the reaction conditions.[4] Post-synthetic modification circumvents these issues by first establishing a stable, crystalline framework and then introducing the desired functionality.[7][8][9] This approach decouples the requirements for robust framework formation from the introduction of sensitive or bulky chemical groups.[10]

The primary advantages of PSM for COF applications include:

-

Enhanced Functionality: Introduction of chemical handles for catalysis, sensing, or targeted drug delivery.[2][11]

-

Tunable Properties: Modification of pore environments to adjust hydrophilicity, polarity, and binding affinity for specific guest molecules.[4]

-

Improved Stability: Conversion of reversible linkages (e.g., imine) to more robust ones (e.g., amide), enhancing chemical stability under various conditions.[10]

-

Bioconjugation: Covalent attachment of biomolecules, such as peptides or targeting ligands, for advanced biomedical applications.[5][12]

This guide will detail the synthesis of a parent COF engineered with reactive handles, followed by step-by-step protocols for its functionalization.

Caption: General workflow for COF functionalization.

Synthesis of a Parent Vinyl-Functionalized COF

To perform efficient post-synthetic modifications, it is advantageous to synthesize the parent COF with accessible, reactive functional groups. Here, we describe the synthesis of a 2D imine-linked COF using a mixture of aldehydes: the primary structural aldehyde (this compound) and a functional aldehyde (2,5-divinylterephthalaldehyde) that introduces vinyl groups onto the pore walls. These vinyl groups serve as ideal handles for subsequent thiol-ene click chemistry.

Protocol 2.1: Synthesis of Vinyl-COF (V-COF)

This protocol is adapted from general procedures for solvothermal synthesis of imine-linked COFs.[13]

Materials:

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

This compound

-

2,5-Divinylterephthalaldehyde

-

Solvent mixture: Mesitylene and 1,4-Dioxane (e.g., 1:1 v/v)

-

Catalyst: 6 M Aqueous Acetic Acid

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)benzene (TAPB, e.g., 0.2 mmol).

-

Add a mixture of the aldehyde linkers. A typical molar ratio would be 1:10 or 1:20 of the functional aldehyde to the structural aldehyde to ensure crystallinity is maintained. For this protocol, use this compound (0.27 mmol) and 2,5-divinylterephthalaldehyde (0.03 mmol). The total aldehyde to amine molar ratio should be 1:1.

-

Add the solvent mixture (e.g., 2.0 mL of mesitylene/dioxane).

-

Add the aqueous acetic acid catalyst (e.g., 0.2 mL).

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Flash-freeze the tube in liquid nitrogen and degas the mixture through three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the Pyrex tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, collect the resulting solid precipitate by filtration.

-

Wash the solid extensively with anhydrous acetone and tetrahydrofuran (THF) to remove any unreacted monomers and oligomers.

-

Dry the purified V-COF powder under vacuum at 80 °C overnight.

Expected Outcome: A crystalline, porous powder. The retention of crystallinity should be confirmed by Powder X-ray Diffraction (PXRD), and the presence of vinyl groups can be verified by FT-IR spectroscopy (alkene C-H and C=C stretching bands).

Post-Synthetic Modification via Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is a highly efficient, radical-mediated reaction that forms a stable thioether bond between a thiol and an alkene (vinyl group).[14][15] This reaction proceeds with high yield and is tolerant of many functional groups, making it ideal for modifying complex structures like COFs.[16][17][18]

Caption: Thiol-Ene modification of a vinyl-functionalized COF.

Protocol 3.1: Functionalization of V-COF with a Thiol-Containing Molecule

This protocol describes the attachment of a generic thiol (R-SH) to the V-COF. For drug delivery applications, R-SH could be a thiol-containing drug, a cysteine-terminated peptide for targeting, or a molecule like dithiothreitol to introduce hydrophilic hydroxyl groups.[2]

Materials:

-

Vinyl-COF (V-COF) from Protocol 2.1

-

Thiol-containing molecule (e.g., 1-thioglycerol)

-

Radical initiator: Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

-

Activate the V-COF by heating under vacuum at 80 °C for 6 hours to remove any adsorbed solvent or water from the pores.

-

In a round-bottom flask, suspend the activated V-COF (e.g., 50 mg) in anhydrous THF (e.g., 10 mL).

-

Add a significant excess of the thiol-containing molecule (e.g., 1-thioglycerol, 1.0 mmol). The excess ensures the reaction goes to completion and functionalizes as many vinyl sites as possible.

-

Add the radical initiator AIBN (e.g., 10 mg).

-

Place the flask under an inert atmosphere (N₂ or Ar).

-

Heat the reaction mixture at 70 °C with stirring for 24 hours.

-

After cooling, collect the solid product by filtration.

-

To remove all unreacted thiol and initiator, wash the modified COF extensively with THF, methanol, and dichloromethane. This washing step is critical for obtaining a pure product.

-

Dry the final functionalized COF under vacuum at 60 °C overnight.

Post-Synthetic Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[19] It is renowned for its high specificity, biocompatibility (when using appropriate ligands), and efficiency.[20][21] To use this method, the parent COF must be synthesized with either alkyne or azide functionalities. The protocol below assumes an alkyne-functionalized COF.

Protocol 4.1: Functionalization of Alkyne-COF via CuAAC

This protocol requires an alkyne-functionalized parent COF, which can be synthesized using a procedure analogous to Protocol 2.1 by substituting the vinyl-aldehyde with an alkyne-containing aldehyde (e.g., 2,5-diethynylterephthalaldehyde).

Materials:

-

Alkyne-functionalized COF (Alkyne-COF)

-

Azide-containing molecule (R-N₃)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents. THPTA is recommended for bioconjugations.[21]

-

Solvent (e.g., DMF/H₂O mixture)

Procedure:

-

Activate the Alkyne-COF under vacuum as described in Protocol 3.1.

-

Suspend the activated Alkyne-COF (e.g., 50 mg) in the chosen solvent system (e.g., 8 mL of a 4:1 DMF/H₂O mixture).

-

Add the azide-containing molecule (R-N₃, e.g., 0.5 mmol).

-

In a separate vial, prepare the catalyst solution. Add CuSO₄ (e.g., 0.05 mmol) and the ligand (THPTA, e.g., 0.25 mmol, 5 equivalents relative to copper) to 2 mL of water. The ligand accelerates the reaction and protects sensitive molecules from oxidative damage.[22]

-

Add the catalyst solution to the COF suspension.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 0.5 mmol in 1 mL of water). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[19][21]

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Collect the modified COF by filtration.

-

Wash the product thoroughly with water, DMF, and methanol to remove the catalyst, unreacted azide, and other reagents.

-

Dry the final product under vacuum at 60 °C overnight.

Characterization of Modified COFs

Confirming the success of a post-synthetic modification is crucial. A combination of analytical techniques should be employed to verify the covalent attachment of the new functional groups while ensuring the framework's integrity remains intact.

| Technique | Purpose | Expected Observation for Thiol-Ene Modification |

| FT-IR Spectroscopy | To identify functional groups. | Disappearance of vinyl C=C stretch (~1625 cm⁻¹). Appearance of new bands corresponding to the attached group (e.g., broad O-H stretch ~3300 cm⁻¹ for thioglycerol).[18] |

| Solid-State ¹³C NMR | To probe the local chemical environment. | Shift in signals for the vinyl carbons and appearance of new signals corresponding to the thioether linkage and the attached R-group.[10] |

| X-ray Photoelectron Spectroscopy (XPS) | For elemental surface analysis. | Appearance of a new elemental signal, such as S 2p (~164 eV), confirming the presence of sulfur on the COF.[2][18] |

| Powder X-ray Diffraction (PXRD) | To assess crystallinity. | The positions of the main diffraction peaks should remain largely unchanged, confirming that the crystalline framework is preserved after modification.[7][9] |

| N₂ Sorption (BET Analysis) | To measure porosity. | A decrease in surface area and pore volume is expected as the new functional groups occupy space within the pores.[18][23] |

| Elemental Analysis | To quantify the degree of functionalization. | An increase in the elemental percentage of atoms present in the attached group (e.g., sulfur) allows for calculation of the modification efficiency. |

Application in Drug Delivery Systems

The ability to functionalize COFs opens up numerous possibilities in drug development.[5][24] The porous, crystalline structure provides a high loading capacity, while the tailored surface chemistry allows for intelligent drug delivery strategies.[1][12]

-

Targeted Delivery: The functional groups installed via PSM can be used to attach targeting moieties like folic acid or specific antibodies. This directs the COF-drug conjugate to cancer cells, minimizing off-target toxicity.[5]

-

Stimuli-Responsive Release: Drugs can be attached via linkers that are cleaved under specific biological conditions. For instance, a disulfide bond can be used to link a drug to a thiol-modified COF. This bond is stable in the bloodstream but is rapidly cleaved in the high-glutathione environment inside tumor cells, triggering drug release.[5]

-

Enhanced Biocompatibility: Modification with hydrophilic groups, such as polyethylene glycol (PEG) or zwitterionic molecules, can improve the colloidal stability of nano-sized COFs in biological media, prolonging circulation time and reducing clearance by the immune system.[14][15]

References

-

Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. U.S. National Library of Medicine, National Institutes of Health.[Link]

-

“Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths. Analyst (RSC Publishing).[Link]

-

Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. eScholarship.org.[Link]

-

Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. MDPI.[Link]

-

Chemical functionalization of emulsion-templated porous polymers by thiol–ene “click” chemistry | Request PDF. ResearchGate.[Link]

-

Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. U.S. National Library of Medicine, National Institutes of Health.[Link]

-

Thiol–ene click chemistry for the design of diol porous monoliths with hydrophilic surface interaction ability: a capillary electrochromatography study. RSC Publishing.[Link]

-

Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery. Chinese Chemical Letters.[Link]

-

Using thiol–ene click chemistry to engineer 3D printed plasmonic hydrogel scaffolds for SERS biosensing. U.S. National Library of Medicine, National Institutes of Health.[Link]

-

Postsynthetically Modified Covalent Organic Frameworks for Efficient and Effective Mercury Removal. Journal of the American Chemical Society.[Link]

-

Fluorinated covalent organic frameworks for efficient drug delivery. RSC Publishing.[Link]

-

Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications.[Link]

-

Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews (RSC Publishing).[Link]

-

Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI.[Link]

-

Covalent Organic Frameworks: From Materials Design to Biomedical Application. MDPI.[Link]

-

Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures | Request PDF. ResearchGate.[Link]

-

Modifying the structure to meet the demands. EurekAlert![Link]

-

Post-synthetic modification of imine-based covalent organic frameworks for sensors. American Chemical Society.[Link]

-

Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures. ACS Publications.[Link]

-

Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Chemical Communications (RSC Publishing).[Link]

-

Covalent Organic Frameworks: Structures, Synthesis, and Applications. Wiley Online Library.[Link]

-

Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI.[Link]

-

Schematic representations of the method to incorporate substituents... ResearchGate.[Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. U.S. National Library of Medicine, National Institutes of Health.[Link]

- Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons).

-

Azide-alkyne Huisgen cycloaddition. Wikipedia.[Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink.[Link]

-

a) Synthesis of COF‐42 (coCOF‐H) from 2,5‐diethoxyterephthalohydrazide... ResearchGate.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. funme.njtech.edu.cn [funme.njtech.edu.cn]

- 3. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 6. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modifying the structure to meet the demands | EurekAlert! [eurekalert.org]

- 9. Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks [escholarship.org]

- 11. Post-synthetic modification of imine-based covalent organic frameworks for sensors - American Chemical Society [acs.digitellinc.com]

- 12. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. WO2014057504A1 - Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons) - Google Patents [patents.google.com]

- 14. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]

- 15. “Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Thiol–ene click chemistry for the design of diol porous monoliths with hydrophilic surface interaction ability: a capillary electrochromatography study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 23. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery [html.rhhz.net]

Solvothermal synthesis of 2D COFs with 2,5-Bis(2-methoxyethoxy)terephthalaldehyde linker

Application Note: Solvothermal Synthesis of PEG-Functionalized 2D COFs (TPPA-BMTP-COF)

Executive Summary

This application note details the protocol for synthesizing TPPA-BMTP-COF , a crystalline two-dimensional Covalent Organic Framework (COF) constructed from the knot 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TPPA) and the flexible, ether-functionalized linker 2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMTA/BMTP) .

Unlike rigid aromatic linkers, the BMTA linker incorporates short poly(ethylene oxide) (PEO)-like side chains. These "soft" ether arms provide two critical advantages:

-

Enhanced Solubility & Dispersibility: The methoxyethoxy groups improve the compatibility of the COF with polar organic solvents and polymer matrices.

-

Functional Interaction Sites: The ether oxygens act as Lewis bases, enabling specific interactions with metal ions (e.g., Li⁺ for solid-state electrolytes) or water molecules (for fluorescence-based humidity sensing).

This guide focuses on the solvothermal synthesis, structural validation, and fluorescence-based water sensing application of the material.

Reaction Mechanism & Design Logic

The synthesis relies on the reversible Schiff-base condensation reaction between the amine groups of TPPA and the aldehyde groups of BMTA.

-

Thermodynamic Control: The reversibility of the imine bond formation (

) is critical. Under solvothermal conditions, the system corrects "defect" bonds, allowing the thermodynamic product (a crystalline, ordered framework) to form over the kinetic product (amorphous polymer). -

Steric Considerations: The 2-methoxyethoxy chains on the terephthalaldehyde core are flexible. While they do not prevent

-

Synthesis Pathway Diagram

Figure 1: Reaction pathway for the synthesis of TPPA-BMTP-COF via solvothermal condensation.

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Purity | Role |

| TPPA (4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline) | 354.41 | >98% | |

| BMTA (this compound) | 282.29 | >98% | Linear Linker |

| o-Dichlorobenzene (o-DCB) | 147.00 | Anhydrous | Solvent A (Solubilizer) |

| n-Butanol (n-BuOH) | 74.12 | Anhydrous | Solvent B (Regulator) |

| Acetic Acid (AcOH) | 60.05 | 6 M (aq) | Catalyst |

Step-by-Step Synthesis Procedure

Step 1: Pre-dissolution (Critical for Homogeneity)

-

Weigh 17.7 mg (0.05 mmol) of TPPA and 21.2 mg (0.075 mmol) of BMTA into a 10 mL Pyrex tube.

-

Note: The molar ratio is 1:1.5 (Amine:Aldehyde) to ensure stoichiometric imine formation.

-

-

Add 1.5 mL of o-DCB and 0.5 mL of n-BuOH .

-

Sonicate the mixture for 10–15 minutes until a clear, homogeneous yellow/orange solution is obtained.

-

Why? BMTA has different solubility kinetics than TPPA. Incomplete dissolution before heating leads to amorphous domains.

-

Step 2: Catalyst Addition & Sealing

-

Add 0.2 mL of 6 M aqueous acetic acid to the tube.

-

Flash freeze the tube in liquid nitrogen (77 K).

-

Connect the tube to a vacuum line and degas via three freeze-pump-thaw cycles .

-

Pressure Target: < 50 mTorr (internal pressure).

-

-

Flame-seal the tube under vacuum.

Step 3: Solvothermal Reaction

-

Place the sealed tube in a programmable oven.

-

Heat to 120°C and maintain for 72 hours (3 days) .

-

Observation: A yellow/brown precipitate will form gradually. The slow precipitation indicates controlled crystallization.

-

Step 4: Isolation and Purification

-

Cool the tube to room temperature. Break the seal and filter the precipitate.

-

Solvent Exchange: Wash the solid with DMF (

mL) to remove unreacted oligomers, followed by THF ( -

Soxhlet Extraction: Extract with anhydrous THF for 24 hours.

-

Integrity Check: The filtrate should eventually run clear. If it remains colored after 12 hours, trapped oligomers are still present.

-

-

Activation: Dry the powder under dynamic vacuum at 80°C for 12 hours .

-

Caution: Do not exceed 100°C initially, as the flexible ether chains can trap solvent molecules that, if removed too rapidly, may collapse the pores.

-

Characterization & Quality Control

To validate the successful synthesis of TPPA-BMTP-COF, the following data profile is required:

| Technique | Expected Result | Mechanistic Insight |

| PXRD | Intense peak at low | Confirms long-range ordered 2D hexagonal lattice. |

| FT-IR | Disappearance of | Confirms chemical conversion (Schiff base formation). |

| N₂ Isotherm (77 K) | Type IV isotherm with sharp uptake at | Confirms permanent porosity (mesoporous). |

| Fluorescence | Emission peak dependent on solvent polarity.[1] | Confirms the electronic conjugation and "soft" environment of ether chains. |

Application: Fluorescence-Based Water Sensing[2][3][4]

The TPPA-BMTP-COF exhibits solvatochromism and can act as a turn-on/turn-off sensor for trace water in organic solvents. The ether chains (

Sensing Protocol

-

Dispersion: Prepare a suspension of TPPA-BMTP-COF (1 mg) in anhydrous Acetonitrile (3 mL).

-

Baseline: Record the Photoluminescence (PL) spectrum (Excitation

nm). -

Titration: Add aliquots of water (0–10% v/v).

-

Response: Monitor the change in emission intensity.

Sensing Mechanism Diagram

Figure 2: Mechanism of fluorescence enhancement upon water exposure.

Troubleshooting Guide

-

Problem: Amorphous product (No PXRD peaks).

-

Cause: Reaction rate too fast.

-

Solution: Reduce temperature to 100°C or increase the proportion of n-Butanol (regulator) to slow down nucleation.

-

-

Problem: Low Surface Area (BET).

-

Cause: Pore collapse during activation.

-

Solution: Use Supercritical CO₂ drying (SCD) instead of thermal vacuum drying. The flexible ether chains make the framework susceptible to capillary forces during solvent evaporation.

-

-

Problem: Incomplete linker consumption (FT-IR shows aldehyde peaks).

-

Cause: Reversibility equilibrium shifted back to monomers.

-

Solution: Ensure the tube is sealed properly (no water loss) or slightly increase catalyst concentration (AcOH).

-

References

-

Zhang, Y., Wu, J., Gao, J., & Li, J. (2022).[3] Oxygen Ether Chain Containing Imine-Based Covalent Organic Frameworks: Synthesis, Characterization, Optical Properties and Water Detection. Journal of Solid State Chemistry, 315, 123483.

-

Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications. Chemical Society Reviews, 45, 5635-5671.

-

Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions.[1][3] Chemical Reviews, 120(16), 8814–8933.

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering Pore Size in BME-Terephthalaldehyde Frameworks

Welcome to the technical support center for the synthesis and troubleshooting of bis(2-mercaptoethyl)amine (BME)-terephthalaldehyde based Covalent Organic Frameworks (COFs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of these advanced materials. Our focus is to empower you with the knowledge to precisely control the pore size distribution of your frameworks, a critical parameter for applications ranging from drug delivery to catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling pore size in BME-terephthalaldehyde frameworks?

A1: The primary determinant of pore size in COFs is the geometry and length of the constituent building blocks.[1] For BME-terephthalaldehyde frameworks, the terephthalaldehyde unit acts as a linear linker. To systematically alter the pore size, you can substitute terephthalaldehyde with longer or shorter aromatic dialdehydes. For instance, using 4,4'-biphenyldicarboxaldehyde will result in larger pores compared to terephthalaldehyde, while using a smaller dialdehyde would decrease the pore size. This concept is a cornerstone of reticular chemistry, where the framework's properties are tuned by judicious selection of molecular building blocks.

Q2: How does the stoichiometry of the monomers affect the final pore structure?

A2: The molar ratio of the BME and terephthalaldehyde monomers is critical for achieving a highly crystalline and well-ordered framework. An ideal stoichiometric ratio ensures complete reaction and minimizes defects within the COF structure. Deviations from the optimal ratio can lead to the formation of amorphous material or frameworks with a broad distribution of pore sizes due to incomplete polymerization or the presence of unreacted monomers that can block pores. It is crucial to perform precise weighing of your starting materials to maintain the desired stoichiometry.

Q3: Can the reaction solvent influence the pore size and crystallinity of the resulting COF?

A3: Absolutely. The choice of solvent or a mixture of solvents plays a pivotal role in the crystallization process of COFs.[2][3] The solvent system influences the solubility of the monomers and the growing framework, which in turn affects the rate of polymerization and the ability of the framework to self-correct and form a crystalline structure.[2] A solvent system that allows for a slower, more controlled precipitation of the framework often leads to higher crystallinity and a more uniform pore size distribution. Common solvent systems for imine-based COFs include mixtures like 1,4-dioxane and mesitylene.[4] Experimenting with different solvent polarities and ratios is a key optimization step.[2]

Q4: What is the role of a catalyst in the synthesis of BME-terephthalaldehyde frameworks?

A4: In the case of imine-based COFs formed from aldehydes and amines, an acid catalyst, such as acetic acid, is often used to accelerate the Schiff base condensation reaction.[4] The catalyst facilitates the reversible formation of the imine linkage, which is crucial for the "error-checking" mechanism that allows the framework to crystallize. The concentration of the catalyst can affect the reaction kinetics; too much catalyst can lead to rapid, uncontrolled polymerization and the formation of amorphous material.[5]

Q5: How can I confirm the pore size distribution of my synthesized framework?

A5: The most common and reliable technique for determining the pore size distribution of porous materials is gas sorption analysis.[6] Typically, nitrogen adsorption-desorption isotherms are measured at 77 K. The shape of the isotherm provides qualitative information about the porous nature of the material, while applying theoretical models like Non-Local Density Functional Theory (NLDFT) to the isotherm data allows for the quantitative determination of the pore size distribution.[4] Other techniques such as Powder X-ray Diffraction (PXRD) can be used to confirm the crystallinity and determine the unit cell parameters, from which the theoretical pore size can be calculated.[4]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: The Synthesized Material is Amorphous or Has Low Crystallinity

Q: My PXRD pattern shows broad peaks or no peaks at all, indicating an amorphous product. What are the likely causes and how can I fix this?

A: An amorphous product suggests that the polymerization reaction occurred too quickly, preventing the framework from organizing into a crystalline structure.[5] Here’s a systematic approach to troubleshoot this issue:

-

Causality: Rapid, irreversible bond formation hinders the error-correction mechanism necessary for crystallization.

-

Solutions:

-

Reduce Reaction Temperature: Lowering the solvothermal reaction temperature (e.g., from 120°C to 100°C) can slow down the reaction rate, allowing more time for the framework to crystallize.[7]

-

Optimize Catalyst Concentration: If using an acid catalyst, try reducing its concentration. A lower catalyst concentration can moderate the reaction speed.

-

Adjust the Solvent System: The polarity of the solvent mixture can significantly impact crystallinity.[2][3] Experiment with different solvent ratios (e.g., o-dichlorobenzene:n-butanol) or introduce a modulator like aniline to the reaction mixture.[5]

-

Improve Monomer Solubility: Ensure that the BME and terephthalaldehyde monomers are fully dissolved at the reaction temperature. Poor solubility can lead to inhomogeneous polymerization. Consider using a co-solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to improve solubility.[5]

-

Issue 2: The Experimental Pore Size is Smaller Than Theoretically Predicted

Q: My gas sorption analysis indicates a smaller pore size than what I calculated based on the monomer lengths. What could be causing this discrepancy?

A: A smaller-than-expected pore size often points to pore blockage or a collapsed framework structure. Consider the following factors:

-

Causality: Incomplete removal of unreacted monomers, oligomers, or solvent molecules from the pores can lead to an underestimation of the true pore size. Framework collapse during the activation process is another common cause.

-

Solutions:

-

Thorough Purification: After synthesis, it is crucial to remove any residual starting materials and low-molecular-weight oligomers. Soxhlet extraction with an appropriate solvent (e.g., tetrahydrofuran or acetone) for an extended period (24-48 hours) is highly effective.[4]

-

Gentle Activation: The process of removing the solvent from the pores after synthesis, known as activation, is critical. Harsh drying conditions, such as heating under high vacuum, can cause the framework to collapse.[8] A gentler method is to perform a solvent exchange with a low-boiling-point solvent like ethanol or acetone, followed by drying under vacuum at a moderate temperature. Supercritical CO2 drying is an even more effective method to preserve the framework's porosity.[8]

-

Post-Synthetic Modification: In some cases, post-synthetic modification can be used to open up or "clean" the pores.[9][10] This is an advanced technique and should be approached with a clear understanding of the potential chemical reactions.

-

Issue 3: Broad or Bimodal Pore Size Distribution

Q: The pore size distribution calculated from my nitrogen sorption data is very broad, or shows two distinct peaks. What does this indicate and how can I achieve a narrower distribution?

A: A broad or bimodal pore size distribution suggests the presence of defects in the framework, a mixture of crystalline and amorphous phases, or interparticle voids being misinterpreted as pores.

-

Causality: Inhomogeneous reaction conditions, the presence of impurities, or the formation of a hierarchical pore structure can all contribute to a non-uniform pore size distribution.

-

Solutions:

-

Homogenize the Reaction Mixture: Ensure that the monomers are well-dispersed in the solvent before heating. Sonication of the reaction mixture for 15-30 minutes can help achieve a homogeneous suspension.[4]

-

Control the Heating Rate: A slow and controlled heating ramp to the final reaction temperature can promote more uniform nucleation and growth of the COF crystals.

-

Purity of Starting Materials: Use high-purity monomers. Impurities can act as defect sites and disrupt the long-range order of the framework.

-

Data Analysis: When analyzing gas sorption data, be mindful of the pressure range used for the pore size distribution calculation. At high relative pressures, condensation of nitrogen in the spaces between particles (interparticle voids) can be mistaken for large pores.

-

Experimental Protocols & Data

Protocol 1: Solvothermal Synthesis of a BME-Terephthalaldehyde Framework

This protocol provides a general procedure for the synthesis of a BME-terephthalaldehyde COF. Optimization may be required based on your specific experimental setup and desired material properties.

Materials:

-

Bis(2-mercaptoethyl)amine (BME)

-

Terephthalaldehyde

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

6 M Acetic Acid

-

Acetone (reagent grade)

-

Tetrahydrofuran (THF, reagent grade)

Procedure:

-

In a Pyrex tube, combine BME and terephthalaldehyde in a 1:1 molar ratio.

-

Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

-

Add an aqueous solution of 6 M acetic acid (typically 0.1 mL per 1 mL of solvent mixture).

-

Sonicate the mixture for 15 minutes to ensure homogeneity.[4]

-

Subject the tube to three freeze-pump-thaw cycles to degas the mixture.[4][11]

-

Seal the tube under vacuum and place it in an oven at 120 °C for 72 hours.[4]

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the precipitate sequentially with acetone and THF.[4]

-

Purify the crude product by Soxhlet extraction with THF for 24 hours.[4]

-